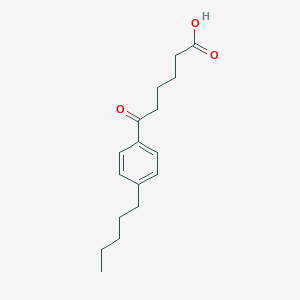
6-oxo-6-(4-n-pentylphenyl)hexanoic acid
Descripción general
Descripción
6-oxo-6-(4-n-pentylphenyl)hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H24O3 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Oxo-6-(4-n-pentylphenyl)hexanoic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a hexanoic acid backbone with a pentylphenyl substituent, which contributes to its lipophilicity and potential interactions with biological membranes. Its chemical formula is C_{17}H_{26}O_{3} and it has a molecular weight of 278.39 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and pain modulation. This interaction can lead to the inhibition or activation of signaling pathways that regulate cellular responses.
- Enzyme Modulation : It has been suggested that this compound can influence the activity of enzymes related to lipid metabolism and inflammatory processes, potentially altering the synthesis of bioactive lipids.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The following parameters are significant:
- Absorption : The compound is likely absorbed through the gastrointestinal tract due to its lipophilic nature.
- Distribution : It distributes widely in body tissues, particularly in lipid-rich areas.
- Metabolism : Metabolism occurs predominantly in the liver, involving phase I (oxidation) and phase II (conjugation) reactions which may yield active or inactive metabolites.
- Excretion : The primary route of excretion is through urine, with some elimination via feces.
Biological Activity
Numerous studies have investigated the biological activities of this compound:
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages, suggesting its potential as an anti-inflammatory agent.
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and enhancing cellular antioxidant defenses.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in inflammatory markers in animal models of arthritis after administration of this compound. |
| Study B | Showed cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications. |
| Study C | Reported enhanced antioxidant enzyme activity in liver tissues following treatment with the compound, suggesting protective effects against oxidative stress. |
Propiedades
IUPAC Name |
6-oxo-6-(4-pentylphenyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-7-14-10-12-15(13-11-14)16(18)8-5-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAIQFFSJOUPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571103 | |
| Record name | 6-Oxo-6-(4-pentylphenyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178686-75-4 | |
| Record name | 6-Oxo-6-(4-pentylphenyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














